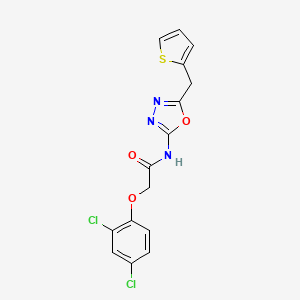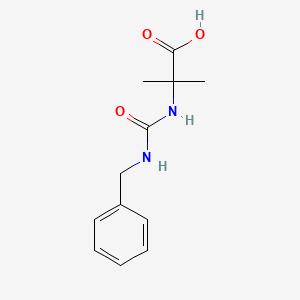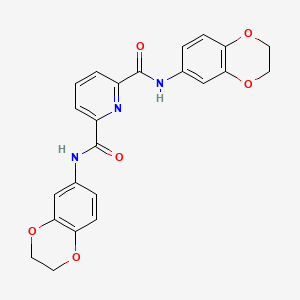
4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tetrahydroquinoline could be synthesized using a Povarov reaction, which is a type of multi-component reaction . The ethoxy group could be introduced through a Williamson ether synthesis, which involves the reaction of an alcohol with a halide . The benzenesulfonamide could be formed through a reaction of aniline with sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring would introduce some rigidity into the structure, while the ethoxy, propyl, and benzenesulfonamide groups could potentially have more conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethoxy group could potentially be cleaved under acidic or basic conditions to yield an alcohol and a corresponding halide . The sulfonamide group could potentially be hydrolyzed to yield a sulfonic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar sulfonamide and ethoxy groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Structural Analysis
A study conducted by Gelbrich, Haddow, and Griesser (2011) on a structurally related compound, gliquidone, highlights the importance of intramolecular and intermolecular hydrogen bonding in determining the conformation and assembly of such molecules. This research provides a basis for understanding how slight modifications in molecular structure can impact overall molecular properties and interactions (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of novel compounds involving tetrahydroquinoline derivatives, demonstrating their potential applications in material science and as therapeutic agents. For example, Ruanwas et al. (2010) synthesized and characterized compounds for their nonlinear optical properties, indicating potential applications in optical limiting (Ruanwas et al., 2010). Additionally, Alqasoumi et al. (2010) discovered novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, showing significant antitumor activity, suggesting their use as a new class of antitumor agents (Alqasoumi et al., 2010).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinoline-based compounds have been extensively studied. A study by Vora et al. (2012) synthesized quinoline-azosulfonanides and evaluated their activity against various bacterial and fungal strains. This research highlights the potential of these compounds in developing new antimicrobial and antitubercular agents (Vora & Vora, 2012).
Catalysts for Chemical Reactions
Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides and evaluated their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This work demonstrates the role of these complexes in facilitating chemical reactions, indicating their potential applications in industrial and synthetic chemistry (Dayan et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve a variety of experimental techniques, including spectroscopic methods for structural characterization, testing in different biological assays to determine activity, and potentially even x-ray crystallography to determine its exact three-dimensional structure .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-3-15-24-16-5-6-19-17-18(7-12-22(19)24)13-14-23-28(25,26)21-10-8-20(9-11-21)27-4-2/h7-12,17,23H,3-6,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXTJWKOFLNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2969602.png)
![2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide](/img/structure/B2969603.png)
![1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2969604.png)

![[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone](/img/structure/B2969607.png)
![N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2969608.png)






